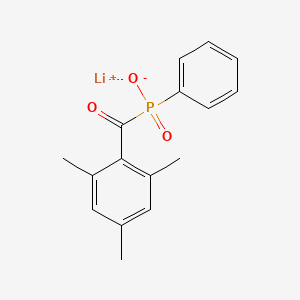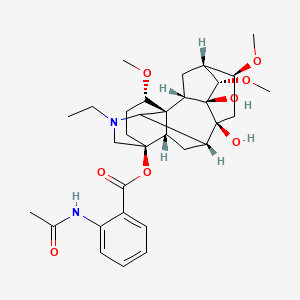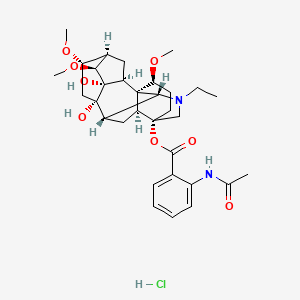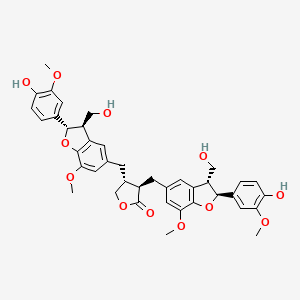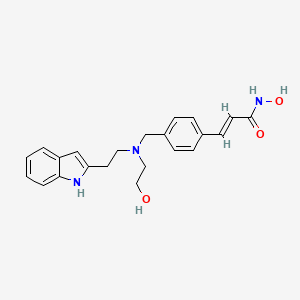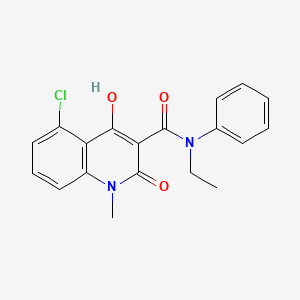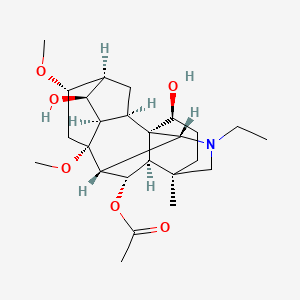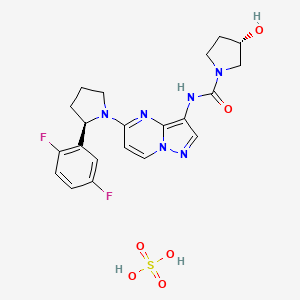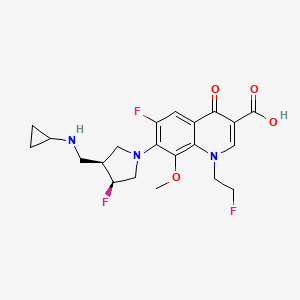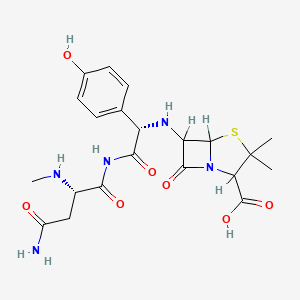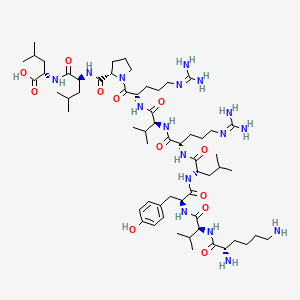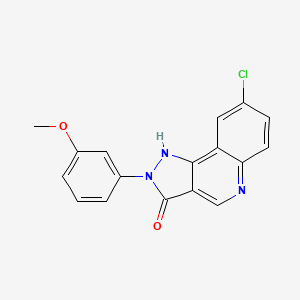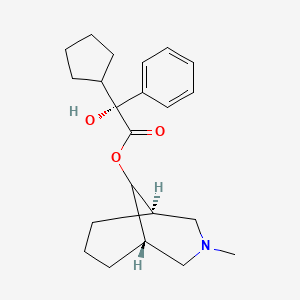
Levo-phencynonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levophencynonate is a muscarinic receptor antagonist.
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
- Levophencynonate, an anticholinergic agent similar to scopolamine, is effective in preventing acute motion sickness. It acts by binding to central muscarinic acetylcholine receptors. Research on its metabolites in humans, using HPLC/Triple TOF MS, identified 13 metabolites in plasma and urine, including various phase I and II products. This research provides a basis for its clinical application and further study (Li et al., 2017).
Neuropharmacology and Neuroprotection
- Studies on different drugs structurally similar to Levophencynonate, such as Levetiracetam and Levosimendan, show neuroprotective properties in various conditions. Levetiracetam was found to improve verbal fluency in patients with partial epilepsy and disfluent speech, indicating a potential off-label application for speech fluency disorders (Sechi et al., 2006). Levosimendan, an inodilator, shows cardioprotective effects against doxorubicin-induced cardiotoxicity, suggesting potential for heart disease management (Efentakis et al., 2020).
Therapeutic Drug Monitoring and Pharmacokinetics
- Research on Levophencynonate's structural analog, Levothyroxine, focuses on developing methods for its quantification in plasma for pre-clinical evaluations. This includes establishing high-performance liquid chromatography methods to understand its pharmacokinetic behavior, which is critical for drug monitoring and assessing drug delivery systems (Permana et al., 2021).
Environmental Impact and Wastewater Treatment
- In relation to Levophencynonate's structural analog, Levofloxacin, studies focus on removing antibiotic traces from pharmaceutical wastewater. This is crucial to address environmental and health concerns like bioaccumulation and antibiotic resistance (El-Maraghy et al., 2020).
Neuropharmacological Research
- Levo-tetrahydropalmatine, structurally similar to Levophencynonate, has been studied for its effects on dopaminergic, serotonergic, and noradrenergic networks. This research enhances our understanding of its potential as a treatment for drug addiction (Liu et al., 2012).
Hemodynamic Effects in Heart Failure
- Studies on Levosimendan, a related compound, explore its sustained hemodynamic effects in patients with decompensated heart failure. This research is significant for heart failure management (Kivikko et al., 2003).
Antiepileptic and Neuroprotective Effects
- Levetiracetam, structurally related to Levophencynonate, has been researched for its antiepileptic and neuroprotective effects, particularly in conditions like traumatic brain injury and stroke. This research highlights its potential beyond epilepsy treatment (Shetty, 2013).
Reproductive Toxicity
- Research on Levetiracetam has investigated its potential toxic effects on the male reproductive system, which is significant for understanding the drug's safety profile in male patients of reproductive age (Baysal et al., 2017).
Synthesis and Production
- Efforts in synthesizing Levodesmethylphencynonate hydrochloride, a compound related to Levophencynonate, focus on finding more economical and environmentally friendly processes. This is crucial for making the drug more accessible and sustainable (Bo-hua, 2011).
Psychiatric Applications
- Phencynonate hydrochloride, closely related to Levophencynonate, has been studied for its antidepressant effects. It may modulate dendritic spine density and regulate neurotransmitter receptors, pointing towards potential psychiatric applications (Zhu et al., 2021).
Propriétés
Numéro CAS |
230313-75-4 |
|---|---|
Nom du produit |
Levo-phencynonate |
Formule moléculaire |
C22H31NO3 |
Poids moléculaire |
357.49 |
Nom IUPAC |
(1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H31NO3/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3/t16-,17+,20?,22-/m0/s1 |
Clé InChI |
ROZOEEGFKDFEFP-JLPZCGHASA-N |
SMILES |
CN1C[C@H]2CCC[C@H](C2OC([C@@](C3CCCC3)(c4ccccc4)O)=O)C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Levophencynonate; Levo-phencynonate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



